molecular formula C8H3ClFNO B1291985 4-Cyano-2-fluorobenzoyl chloride CAS No. 175596-02-8

4-Cyano-2-fluorobenzoyl chloride

Cat. No.: B1291985
CAS No.: 175596-02-8
M. Wt: 183.56 g/mol
InChI Key: WUFOPFHPVDSXHL-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzoyl chloride (CAS: 175596-02-8) is an aromatic acyl chloride derivative with the molecular formula C₈H₃ClFNO and a molecular weight of 183.57 g/mol . Its structure features a benzoyl chloride backbone substituted with a cyano (-CN) group at the para position and a fluorine atom at the ortho position relative to the carbonyl chloride functional group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its high electrophilicity makes it a key reagent for introducing the 4-cyano-2-fluorobenzoyl moiety into target molecules via nucleophilic acyl substitution reactions .

Properties

IUPAC Name

4-cyano-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFOPFHPVDSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302500
Record name 4-Cyano-2-fluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175596-02-8
Record name 4-Cyano-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175596-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Bromination and Acylation

This method involves two main steps:

  • Bromination :

    • Reagents : 3-fluoro-4-methylbenzonitrile is reacted with N-bromosuccinimide in a microreactor.
    • Conditions : The reaction is conducted at elevated temperatures (70-80°C) to promote the formation of 4-bromomethyl-3-fluorobenzonitrile.
    • Yield : This step typically achieves a yield of approximately 74-87% due to improved selectivity in microreactors.
  • Acylation/Chlorination :

    • Reagents : The brominated product is then treated with thionyl chloride to form this compound.
    • Conditions : The reaction is usually carried out under reflux conditions for several hours, followed by purification steps that include extraction and drying.
    • Yield : Final yields can reach up to 93% with high purity as determined by gas chromatography (GC).

Method B: Direct Synthesis from Fluorinated Precursors

Another approach utilizes direct synthesis from fluorinated aromatic compounds:

  • Starting Material : 3,4-difluorobenzonitrile is mixed with an organic solvent (e.g., DMF or DMSO) and potassium bromide under phase transfer conditions.

  • Grignard Reaction :

    • The resulting bromo compound undergoes a Grignard reaction with isopropyl magnesium chloride, followed by the addition of paraformaldehyde.
    • This step requires careful temperature control (typically -15°C) to avoid side reactions.
  • Final Chlorination :

    • The final product is obtained by treating the resulting alcohol with thionyl chloride, leading to the formation of this compound.

Comparative Analysis of Methods

Method Step Description Yield (%) Purity (%) Advantages
Method A Bromination + Acylation 74-87 ~99 High selectivity, suitable for scale-up
Method B Direct synthesis from precursors >90 ~95 Fewer steps, potentially lower cost

Chemical Reactions Analysis

4-Cyano-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyano-2-fluorobenzoic acid.

    Reduction: It can be reduced to form 4-cyano-2-fluorobenzyl alcohol.

Common reagents used in these reactions include water, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

Chemical Synthesis

4-Cyano-2-fluorobenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:

  • Acylation Reactions : It can be used to acylate amines and alcohols, forming amides and esters, respectively. This is crucial in the synthesis of complex molecules.
  • Formation of Benzamide Derivatives : The compound is utilized in synthesizing benzamide derivatives, which are essential in medicinal chemistry.

Table 1: Synthesis Applications of this compound

Reaction TypeProduct TypeExample Compound
AcylationAmidesN-(4-cyano-2-fluorobenzoyl) derivatives
EsterificationEsters4-cyano-2-fluorobenzoates
Coupling ReactionsComplex AromaticsVarious substituted benzenes

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

  • Anticancer Agents : Research indicates that compounds derived from this compound exhibit cytotoxic properties against cancer cell lines.
  • Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents, which could lead to new treatments for infections.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of a series of benzamide derivatives synthesized from this compound on various cancer cell lines. The results revealed that several compounds exhibited significant inhibition of cell proliferation, indicating potential as anticancer drugs .

Material Science

The compound is also applied in material sciences, particularly in the development of polymers and coatings.

  • Polymerization : It can act as a monomer or an additive in polymer formulations, enhancing properties like thermal stability and chemical resistance.
  • Coating Technologies : Used in formulating coatings that require specific chemical properties, such as UV resistance and durability.

Table 2: Material Science Applications

Application TypeDescriptionExample Use
Polymer AdditiveEnhances polymer propertiesHigh-performance plastics
Coating FormulationImproves durabilityProtective coatings for metals

Agricultural Chemicals

This compound is also relevant in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives are being researched for their effectiveness against various agricultural pests and diseases.

Example: Synthesis of Fungicides

The compound has been utilized to synthesize novel fungicides that demonstrate high efficacy against fungal pathogens affecting crops. This application highlights its importance in improving agricultural productivity while managing pest resistance .

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8)

  • Molecular Formula : C₇H₄ClFO
  • Molecular Weight : 158.55 g/mol
  • Key Differences: Replaces the cyano group with a chlorine atom and substitutes the acyl chloride (-COCl) with an aldehyde (-CHO) group. Less reactive in nucleophilic substitution due to the absence of the electron-withdrawing acyl chloride group. Primarily used in the synthesis of Schiff bases or as a precursor for fluorinated polymers .

4-Cyanobenzoic Acid (CAS: 619-65-8)

  • Molecular Formula: C₈H₅NO₂
  • Molecular Weight : 147.13 g/mol
  • Key Differences :
    • Contains a carboxylic acid (-COOH) instead of an acyl chloride.
    • Lower reactivity toward nucleophiles due to the deprotonated carboxylate form under basic conditions.
    • Commonly employed in coordination chemistry and metal-organic frameworks (MOFs) .

4-Cyano-2-fluorobenzoic Acid (CAS: 164149-28-4)

  • Molecular Formula: C₈H₄FNO₂
  • Molecular Weight : 165.12 g/mol
  • Key Differences: Shares the cyano and fluorine substituents but lacks the acyl chloride functionality.

Structural Analogues with Halogen Variations

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Molecular Formula : C₇H₆ClFO₂S
  • Molecular Weight : 208.63 g/mol
  • Key Differences: Features a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride. Reactivity focused on sulfonylation reactions (e.g., forming sulfonamides), contrasting with the acylative transformations of this compound .

4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7)

  • Molecular Formula : C₇H₄ClFO
  • Molecular Weight : 158.55 g/mol
  • Key Differences: Substitutes the cyano group with chlorine and shifts the fluorine to the meta position. Demonstrates altered electronic effects due to substituent positioning, influencing its applications in asymmetric catalysis .

Reactivity and Stability Comparison

Compound Reactivity Profile Stability Notes Key Applications
This compound High (electrophilic acyl chloride) Moisture-sensitive; requires anhydrous storage Drug intermediates, peptide coupling
4-Cyanobenzoic acid Moderate (carboxylic acid) Stable under ambient conditions MOF synthesis, corrosion inhibitors
4-Chloro-2-fluorobenzaldehyde Low (aldehyde) Air-stable but prone to oxidation Polymer precursors, flavorants
4-Fluoro-2-methylbenzenesulfonyl chloride High (sulfonyl chloride) Reacts vigorously with amines Sulfonamide antibiotics, dyes

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The cyano (-CN) and fluorine substituents in this compound enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. This contrasts with 4-chloro-2-fluorobenzaldehyde, where the electron-withdrawing effects are less pronounced due to the absence of the cyano group .
  • Steric Hindrance: The ortho-fluorine substituent introduces mild steric hindrance, which may slightly reduce reaction rates compared to unsubstituted benzoyl chlorides. However, this is mitigated by the para-cyano group’s electronic contributions .

Research and Industrial Relevance

This compound’s unique combination of substituents makes it indispensable in synthesizing fluorinated bioactive molecules. For example, it is utilized in the development of kinase inhibitors and PET (positron emission tomography) tracers, where fluorine’s isotopic properties and the cyano group’s metabolic stability are critical . In contrast, its aldehyde and sulfonyl chloride analogues find niches in materials science and antibiotic production, respectively .

Biological Activity

4-Cyano-2-fluorobenzoyl chloride (CAS Number: 175596-02-8) is a chemical compound characterized by a benzoyl chloride structure with a cyano group and a fluorine atom. This compound is notable for its reactivity and utility in organic synthesis, particularly in pharmaceutical and agrochemical applications. Understanding the biological activity of this compound is essential for its application in drug development and chemical synthesis.

This compound is an acyl chloride, which makes it highly reactive due to the presence of a good leaving group (Cl-) and a polarized carbonyl group. It readily undergoes nucleophilic acyl substitution reactions, making it valuable in the synthesis of various biologically active compounds.

Key Chemical Characteristics:

  • Molecular Formula : C8H3ClFNO
  • Molecular Weight : Approximately 187.56 g/mol
  • Reactivity : Engages in substitution reactions with nucleophiles such as amines, alcohols, and thiols .

Applications in Drug Development:

  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs .
  • Agrochemicals : The compound is utilized in the production of herbicides and pesticides, demonstrating its importance in agricultural chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential biological activities associated with compounds derived from this compound or structurally similar compounds.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
4-Cyanobenzoyl ChlorideAntimicrobial0.42 μM
2-Fluorobenzoyl ChlorideAnti-inflammatoryNot specified
Chroman-4-onesEstrogenic activityVarious
IsoflavonesAntioxidantVarious

The mechanism by which this compound exerts its effects primarily involves its ability to form covalent bonds with nucleophiles. This property is crucial for its role in synthesizing complex organic molecules that exhibit specific biological activities.

Target Interactions:

  • Nucleophilic Substitution : The compound reacts with various nucleophiles, leading to the formation of new compounds that may possess therapeutic properties.
  • Environmental Factors : The efficacy and stability of the reactions involving this compound can be influenced by environmental conditions such as pH, temperature, and the nature of the nucleophile.

Q & A

Q. What are the optimal synthetic methods for preparing 4-cyano-2-fluorobenzoyl chloride?

The synthesis typically involves converting the corresponding benzoic acid derivative (e.g., 4-cyano-2-fluorobenzoic acid) to the acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are commonly used, often with catalytic N,N-dimethylformamide (DMF) or N-methylacetamide in dichloromethane. For example:

  • Thionyl chloride method : Reflux the acid with SOCl₂ and DMF in dichloromethane for 4–12 hours, followed by solvent removal under reduced pressure .
  • Oxalyl chloride method : React at 50°C for 1–3 hours, yielding a solid product after aqueous workup .
    Monitor reaction progress via TLC or NMR to confirm conversion.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm substituent positions (e.g., fluorine at C2, cyano at C4) via ¹⁹F and ¹³C NMR.
  • Mass spectrometry : Validate molecular weight using electron ionization (EI-MS) or high-resolution MS (HRMS) .
  • X-ray crystallography : Resolve crystal structure using tools like SIR97 for direct-method phase determination .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear impermeable gloves, sealed goggles, and protective clothing to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as acyl chlorides are moisture-sensitive and release HCl gas .
  • Waste disposal : Collect reaction byproducts separately and engage certified waste management services for halogenated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Solvent selection : Dichloromethane minimizes side reactions compared to benzene due to better solubility and lower reactivity .
  • Catalyst screening : DMF often outperforms N-methylacetamide in accelerating acylation .
  • Temperature control : Lower temperatures (0–20°C) reduce thermal decomposition, while reflux (50°C) ensures complete conversion .
  • Statistical optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and reagent stoichiometry.

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic acyl substitution?

The cyano group at C4 enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO localization and charge distribution . Experimentally, compare reaction rates with non-cyano analogs (e.g., 4-fluoro-2-methylbenzoyl chloride) under identical conditions.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Cross-validate techniques : Use complementary methods (e.g., IR for carbonyl stretch vs. ¹³C NMR for carbonyl carbon) .
  • Purity assessment : Ensure samples are free of residual solvents or hydrolyzed acid via HPLC with UV detection .
  • Reference standards : Compare data with NIST-certified spectra or published crystal structures .

Q. What strategies stabilize this compound against hydrolysis during storage?

  • Anhydrous conditions : Store under inert gas (N₂/Ar) with molecular sieves in a sealed container.
  • Low-temperature storage : Keep at –20°C to slow moisture ingress .
  • Stabilizers : Add catalytic amounts of anhydrous MgSO₄ or CaCl₂ to scavenge trace water.

Q. How can computational modeling predict its utility in medicinal chemistry applications?

  • Docking studies : Screen against target enzymes (e.g., kinases) using software like AutoDock to assess binding affinity.
  • QSAR modeling : Correlate substituent effects (cyano, fluorine) with bioactivity using regression models .
  • Metabolic stability : Predict degradation pathways via in silico tools like ADMET Predictor™.

Methodological Guidance for Data Analysis

Q. How to design experiments for studying its stability under varying pH conditions?

  • Kinetic assays : Monitor hydrolysis rates via UV-Vis spectroscopy at λ~250 nm (acyl chloride → carboxylic acid).
  • Buffer selection : Test pH 2–10 buffers at 25°C and 37°C to simulate physiological and storage conditions.
  • HPLC quantification : Track residual acyl chloride using a C18 column and acetonitrile/water mobile phase.

Q. What advanced techniques validate its role as a key intermediate in multi-step syntheses?

  • Isotopic labeling : Incorporate ¹⁸O or ¹³C labels to trace acyl transfer in coupling reactions.
  • In situ monitoring : Use ReactIR to detect intermediate formation during reactions with amines or Grignard reagents.
  • Mechanistic studies : Perform Hammett analysis to quantify substituent effects on reaction kinetics .

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